(1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol (1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17553757
InChI: InChI=1S/C6H12O3/c7-3-4-1-5(8)2-6(4)9/h4-9H,1-3H2/t4-,5+,6-/m0/s1
SMILES:
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol

(1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol

CAS No.:

Cat. No.: VC17553757

Molecular Formula: C6H12O3

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

(1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol -

Specification

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
IUPAC Name (1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol
Standard InChI InChI=1S/C6H12O3/c7-3-4-1-5(8)2-6(4)9/h4-9H,1-3H2/t4-,5+,6-/m0/s1
Standard InChI Key HXUPUZHHZBLALZ-JKUQZMGJSA-N
Isomeric SMILES C1[C@H](C[C@@H]([C@@H]1CO)O)O
Canonical SMILES C1C(CC(C1CO)O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol is C₆H₁₂O₃, with a molecular weight of 132.16 g/mol . Its structure features a cyclopentane ring with hydroxyl groups at the 1 and 3 positions and a hydroxymethyl substituent at the 4 position (Fig. 1). The stereochemistry—(1R,3S,4S)—distinguishes it from enantiomers such as (1S,3S,4R)-4-(hydroxymethyl)cyclopentane-1,3-diol (CAS 823792-29-6), which shares the same molecular formula but differs in spatial arrangement .

Key Physicochemical Data:

PropertyValueSource
Molecular Weight132.16 g/mol
Exact Mass132.079 Da
Polar Surface Area (PSA)60.69 Ų
Enantiomeric Excess≥97.5% (in related analogues)

The compound’s high PSA and hydroxyl density contribute to its hydrophilicity, making it suitable for aqueous-phase reactions . Its stability compared to furanose sugars arises from the replacement of the ring oxygen with a methylene group, reducing susceptibility to hydrolysis .

Synthesis and Manufacturing

The synthesis of (1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol typically begins with cyclopentene derivatives. A validated route involves:

  • Hydroboration-Oxidation: Starting from (1R,4S)-1-acetoxy-4-hydroxycyclopent-2-ene (6), hydroboration with BH₃·THF yields regioisomeric alcohols 10 and 12, which are oxidized to form the diol .

  • Protection/Deprotection Strategies: Benzyl or Cbz groups protect hydroxyl moieties during synthesis, enabling selective functionalization. For example, compound 8 (protected with benzyl ethers) is intermediates in multi-step pathways .

  • Chiral Resolution: Chromatographic separation ensures high enantiomeric purity, critical for biological activity .

Synthetic Challenges:

  • Regioselectivity: Hydroboration often produces mixtures of α- and β-epimers, necessitating careful purification .

  • Stability: Unprotected diols are prone to oxidation, requiring inert atmosphere handling .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound’s structural similarity to 2-deoxy-d-ribose-1-phosphate enables interaction with nucleoside phosphorylases (NPs). Studies show it inhibits uridine phosphorylase (Ki = 3.2 µM) and inosine phosphorylase (Ki = 5.8 µM), disrupting nucleotide salvage pathways .

Neuroprotective Effects

Hydroxyl groups scavenge reactive oxygen species (ROS), reducing oxidative stress in neuronal models (cell viability ↑ 40% at 50 µM) .

Applications in Pharmaceutical Development

Prodrug Design

The ProTide approach masks phosphate groups with aryloxyphosphoramidates, enhancing cellular uptake. For example:

  • Prodrug 4a: (3S,4R)-4-(hydroxymethyl)cyclopentane-1,3-diol phosphoramidate shows 90% oral bioavailability in murine models .

Drug Delivery Systems

Encapsulation in liposomes (size = 120 nm, PDI = 0.15) improves pharmacokinetics, extending half-life from 2.1 to 6.8 hours .

Comparison with Structural Analogues

CompoundStructure TypeKey DifferencesBioactivity (IC₅₀)
D-MannitolLinear sugar alcoholLacks cyclic structureN/A
(1S,3S,4R)-IsomerEnantiomerOpposite configuration at C1 and C42-fold lower potency
2-Fluoro CarbasugarFluorinated analogueEnhanced metabolic stabilityIC₅₀ = 5.1 µM

Future Research Directions

  • Targeted Delivery: Conjugation with monoclonal antibodies for cancer-specific uptake.

  • Combination Therapies: Synergy with nucleoside analogues (e.g., gemcitabine).

  • Biosynthesis: Engineering microbial pathways for sustainable production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator